molecular formula C7H7F3N2O B1268165 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine CAS No. 72617-82-4

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Cat. No. B1268165
CAS RN: 72617-82-4
M. Wt: 192.14 g/mol
InChI Key: OJCXGRPKFISGAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine involves several key steps, including coupling reactions and functional group transformations. Reddy and Prasad (2021) developed a method for synthesizing N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives through a series of reactions starting from 6-(2,2,2-trifluoroethoxy) nicotinic acid (Reddy & Prasad, 2021). This synthesis pathway highlights the versatility of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine as a building block for complex molecules.

Molecular Structure Analysis

The molecular structure of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is characterized by X-ray crystallography and spectroscopic techniques. The structure determination aids in understanding the compound's reactivity and interaction with other molecules. For instance, Davis and Fettinger (2018) described the structural determination of a related compound, which helped in confirming the anion exchange of chloride with triflate, essential for subsequent reactions (Davis & Fettinger, 2018).

Scientific Research Applications

Antibacterial Activity

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine has been utilized in the synthesis of various amide compounds, showing notable antibacterial activity. A study by Reddy and Prasad (2021) detailed the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, demonstrating their effectiveness against bacterial infections (Reddy & Prasad, 2021).

Synthesis of Microporous Materials

This compound plays a role in the synthesis of unique microporous materials. Weigel et al. (1997) reported the synthesis of a large-pore gallium oxyfluorophosphate using a combination of structure-directing amines, including 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (Weigel, Weston, Cheetham & Stucky, 1997).

Metal Ion Affinities and Fluorescence Properties

Liang et al. (2009) explored metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which have hydrophobic cavities potentially accommodating small molecules. The study highlighted the fluorescence and binding properties with metal ions like Zn(2+) and Cu(2+) (Liang, Zhang, Zhu, Duarandin, Young, Geacintov & Canary, 2009).

Catalytic Applications

Karimian and Tajik (2014) discussed the use of pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as an efficient and reusable catalyst in the N-tert-butoxycarbonylation of amines. This method offers advantages like clean reaction, short reaction times, and high yields, indicating potential catalytic applications of related compounds (Karimian & Tajik, 2014).

Synthesis of Ruthenium(II) Complexes

Kojima et al. (2008) synthesized tris(2-pyridylmethyl)amine (TPA) derivatives with ferrocenoylamide moieties, leading to the formation of Ruthenium(II) complexes. These complexes show potential for electronic communication through hydrogen-bonded amide linkages (Kojima, Noguchi, Nakayama, Inagaki, Shiota, Yoshizawa, Ohkubo & Fukuzumi, 2008).

Radiolabeling for PET Imaging

Davis and Fettinger (2018) highlighted the synthesis of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor used for radiolabeling peptides for positron emission tomography (PET), a crucial technique in nuclear medicine (Davis & Fettinger, 2018).

Safety and Hazards

Safety information for “6-(2,2,2-Trifluoroethoxy)pyridin-3-amine” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound .

Mechanism of Action

Target of Action

It has been synthesized and evaluated for its antibacterial activity , suggesting that its targets could be bacterial proteins or enzymes.

Result of Action

The result of the action of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is the inhibition of bacterial growth, as evidenced by its antibacterial activity . On a molecular and cellular level, this could involve disrupting the function of essential bacterial proteins or enzymes, leading to cell death.

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCXGRPKFISGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337511
Record name 6-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

CAS RN

72617-82-4
Record name 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72617-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-2-(2,2,2-trifluoro-ethoxy)-pyridine (20.5 g, obtained in example 108, step 1) was dissolved in methanol (160 mL). Palladium on activated charcoal (1.96 g, 10% Pd) was added and an atmosphere of hydrogen was introduced at RT. The mixture was stirred under hydrogen for 72 hours. The reaction mixture was filtered over dicalite speed plus (Acros Organics), washed with ethyl acetate and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a brown liquid (16.49 g, 91%). MS (m/e): 193.1 [MH+].
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
catalyst
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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